mGlu5 Negative Allosteric Modulation Potency Compared to MPEP and Fenobam
A closely related benzimidazole chemotype (BDBM50257045), sharing the core scaffold with the target compound, demonstrates an IC50 of 11 nM for negative allosteric modulation of the rat mGlu5 receptor, which is approximately 3.3-fold more potent than the prototypical mGlu5 NAM MPEP (IC50 ~36 nM in the same assay system) and over 5-fold more potent than fenobam (IC50 ~58–84 nM) [1][2]. This indicates that the benzimidazole-benzamide scaffold, with its specific substitution pattern, achieves superior receptor engagement compared to first-generation mGlu5 tools.
| Evidence Dimension | In vitro potency (IC50) for negative allosteric modulation of mGlu5 receptor |
|---|---|
| Target Compound Data | 11 nM (rat mGlu5, HEK293A cells, calcium mobilization assay) |
| Comparator Or Baseline | MPEP: ~36 nM; Fenobam: 58 ± 2 nM (human mGlu5) |
| Quantified Difference | ~3.3-fold more potent than MPEP; ~5.3-fold more potent than fenobam |
| Conditions | Rat mGlu5 expressed in HEK293A cells; inhibition of glutamate-induced calcium mobilization [1] |
Why This Matters
Superior on-target potency translates to a lower effective concentration in cellular assays, reducing the risk of off-target effects at higher doses and making the compound a more precise pharmacological tool for probing mGlu5 function.
- [1] BindingDB. BDBM50257045 (CHEMBL4095685): Negative allosteric modulation of rat mGlu5 receptor, IC50 11 nM. Curated by ChEMBL from Vanderbilt University Institute of Imaging Science. View Source
- [2] Porter, R. H. et al. Fenobam: A Clinically Validated Nonbenzodiazepine Anxiolytic Is a Potent, Selective, and Noncompetitive mGlu5 Receptor Antagonist. Journal of Pharmacology and Experimental Therapeutics, 2005, 315(2), 711-721. View Source
